

An In-depth Technical Guide to 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-5-fluorobenzonitrile*

Cat. No.: *B1333829*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature makes it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo and fluoro substituents allows for selective and sequential reactions, offering chemists precise control over the construction of intricate molecular architectures. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, characterization, and applications of **3-bromo-5-fluorobenzonitrile**, with a focus on its role in drug discovery and development.

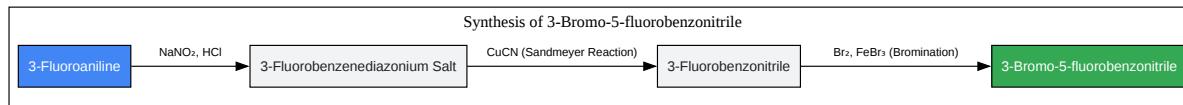
IUPAC Name and Chemical Structure

The unequivocally confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-bromo-5-fluorobenzonitrile**[\[1\]](#)[\[2\]](#).

The chemical structure consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 5, and a nitrile group (-C≡N) at position 1.

Physicochemical Properties

A summary of the key physicochemical properties of **3-bromo-5-fluorobenzonitrile** is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.


Property	Value	Reference(s)
IUPAC Name	3-bromo-5-fluorobenzonitrile	[1] [2]
CAS Number	179898-34-1	[1] [3]
Molecular Formula	C ₇ H ₃ BrFN	[3]
Molecular Weight	200.01 g/mol	[3]
Appearance	Solid	
Melting Point	43 °C	[3]
Boiling Point	218.7 ± 20.0 °C (Predicted)	[3]
Density	1.69 ± 0.1 g/cm ³ (Predicted)	[3]
Flash Point	86.1 ± 21.8 °C	[3]
InChI	InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H	[2]
InChIKey	IADLVSLZPQYXIF-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=C(C=C(C=C1F)Br)C#N	[2]

Experimental Protocols

Synthesis of 3-Bromo-5-fluorobenzonitrile

While multiple synthetic routes to brominated and fluorinated benzonitriles exist, a common strategy involves the bromination of a fluorobenzonitrile precursor. A representative protocol for a similar transformation is the bromination of 3-nitrobenzotrifluoride using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid catalyst like sulfuric acid^[4].

A plausible synthetic workflow for **3-bromo-5-fluorobenzonitrile** could start from 3-fluoroaniline, proceeding through a Sandmeyer reaction to introduce the nitrile group, followed by selective bromination.

[Click to download full resolution via product page](#)

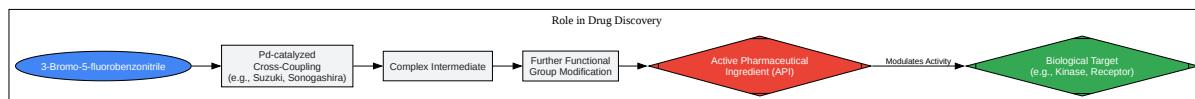
Caption: Plausible synthetic route to **3-Bromo-5-fluorobenzonitrile**.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by both the bromine and fluorine substituents.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and bromine atoms showing characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum of **3-bromo-5-fluorobenzonitrile** would exhibit characteristic absorption bands. A strong, sharp peak is expected around 2230 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretching of the nitrile group. The C-Br and C-F stretching vibrations would appear in the fingerprint region, typically below 1200 cm^{-1} . Aromatic C-H stretching vibrations are expected above 3000 cm^{-1} .


Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (200.01 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ^{79}Br and ^{81}Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Development

3-Bromo-5-fluorobenzonitrile is a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs)[5]. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds found in many modern drugs[5].

The fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule[5]. The nitrile group can serve as a precursor to other functional groups, such as amines or carboxylic acids, or it can act as a hydrogen bond acceptor in interactions with biological targets.

While direct biological activity of **3-bromo-5-fluorobenzonitrile** itself is not extensively documented, its utility is demonstrated in its role as a key intermediate. For instance, a closely related compound, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), which is a target for various neurological and psychiatric disorders.

[Click to download full resolution via product page](#)

Caption: Workflow of **3-Bromo-5-fluorobenzonitrile** in drug discovery.

Involvement in Signaling Pathways

As a synthetic intermediate, **3-bromo-5-fluorobenzonitrile** is not expected to have a direct role in biological signaling pathways. However, the molecules synthesized from it are often designed to modulate the activity of key proteins in signaling cascades. For example, many

kinase inhibitors, which are a major class of anticancer drugs, can be synthesized using building blocks like **3-bromo-5-fluorobenzonitrile**. These inhibitors can block signaling pathways that are hyperactivated in cancer cells, such as the Bcr-Abl tyrosine kinase pathway in chronic myeloid leukemia. The bromo-pyrimidine analogues, for example, have been investigated as Bcr/Abl tyrosine kinase inhibitors[6].

Conclusion

3-Bromo-5-fluorobenzonitrile is a strategically important chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its trifunctional nature allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex and biologically active molecules. The ability to perform selective cross-coupling reactions at the bromine position, coupled with the beneficial effects of the fluorine substituent on pharmacokinetic properties, ensures that **3-bromo-5-fluorobenzonitrile** will continue to be a key building block in the development of new drugs and other advanced materials. This guide has provided a detailed overview of its properties, synthesis, and applications, highlighting its importance for professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-5-fluorobenzonitrile, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. echemi.com [echemi.com]
- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333829#3-bromo-5-fluorobenzonitrile-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com